molecular formula C8H2Cl2F4O B7723786 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride CAS No. 261763-04-6

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

Cat. No.: B7723786
CAS No.: 261763-04-6
M. Wt: 261.00 g/mol
InChI Key: QRJJXSXDJDIRPI-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H3ClF4O2} + \text{SOCl2} \rightarrow \text{C8H2Cl2F4O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
  • 2-Chloro-3-(trifluoromethyl)benzoic acid
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and fluorine substituents along with a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes .

Biological Activity

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Benzoyl Chloride : The initial step involves the chlorination of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) to yield the corresponding benzoyl chloride.
  • Purification : The product is purified through recrystallization or distillation methods to obtain a high-purity compound suitable for biological testing.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of trifluoromethylbenzoyl chlorides have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-78.47 ± 0.18Induces apoptosis and cell cycle arrest
Jurkat4.64 ± 0.08Arrests cell cycle in sub-G1 phase
HeLaNot specifiedPotential antiangiogenic effects

These findings suggest that this compound may similarly affect cell viability and induce apoptosis, although specific IC50 values for this compound are not yet established in the literature.

Antiviral Activity

Fluorinated compounds have also been explored for their antiviral properties. The structural features of this compound may enhance its interaction with viral targets, potentially leading to effective inhibition of viral replication.

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as chlorine and fluorine is known to influence the biological activity of aromatic compounds. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Key Points in SAR :

  • Trifluoromethyl Group : Increases potency against cancer cells by enhancing binding affinity to target proteins.
  • Chlorine and Fluorine Substituents : Modulate electronic properties, potentially affecting the mechanism of action.

Case Studies

Properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJXSXDJDIRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378711
Record name 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-04-6, 186517-45-3
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186517-45-3
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